molecular formula C17H13N3OS2 B296278 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B296278
M. Wt: 339.4 g/mol
InChI Key: KUYJVWRJLGZWLO-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has gained significant attention from the scientific community due to its unique properties. It is a thiazolotriazole derivative that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, it has been proposed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. Additionally, it has been suggested to interact with cellular membranes, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
The thiazolotriazole derivative, this compound, has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species (ROS) and the disruption of cellular homeostasis. Additionally, it has been demonstrated to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

The thiazolotriazole derivative, 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, has several advantages and limitations for lab experiments. One of the advantages is its potent antimicrobial, anticancer, and anti-inflammatory activities, which make it a promising candidate for drug development. Additionally, it has been shown to exhibit low toxicity towards normal cells, making it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations is its poor solubility in aqueous media, which may affect its bioavailability and limit its use in in vivo studies.

Future Directions

The thiazolotriazole derivative, 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, has several potential future directions for research. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be worth exploring its potential as a combination therapy with other chemotherapeutic agents to enhance its efficacy. Furthermore, its potential as a diagnostic tool for detecting microbial infections and cancer may also be explored. Finally, its use in developing novel materials with unique properties may also be investigated.

Synthesis Methods

The synthesis of 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the condensation of 2-(2-methylphenyl)thiosemicarbazide with 3-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid. The resulting product is then cyclized under basic conditions to yield the desired thiazolotriazole derivative. This synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

The thiazolotriazole derivative, 3-(2-methylphenyl)-6-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one, has been extensively studied for its biological activities. It has been shown to exhibit potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. Additionally, it has been found to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C17H13N3OS2

Molecular Weight

339.4 g/mol

IUPAC Name

(6Z)-3-(2-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C17H13N3OS2/c1-10-5-3-4-6-12(10)15-18-19-17-20(15)16(21)14(23-17)9-13-11(2)7-8-22-13/h3-9H,1-2H3/b14-9-

InChI Key

KUYJVWRJLGZWLO-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.